4'-氯-2',6'-二氟苯乙酮

描述

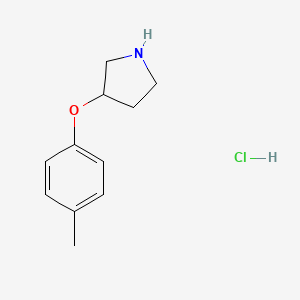

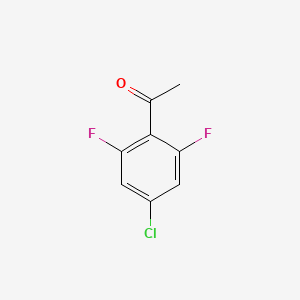

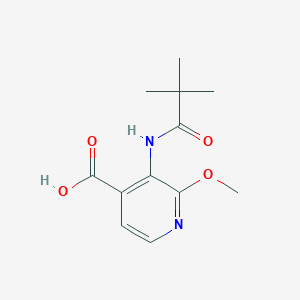

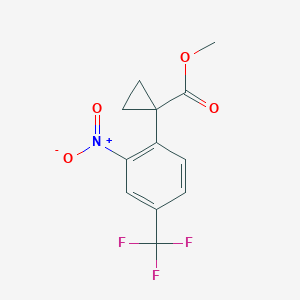

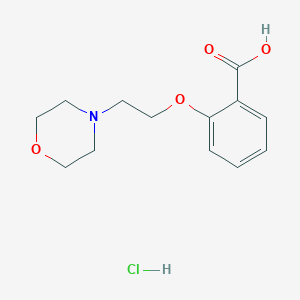

4’-Chloro-2’,6’-difluoroacetophenone, also known as CDA, is a chemical compound with the molecular formula C8H5ClF2O and a molecular weight of 190.58 . It is commonly used in various fields of research and industry.

Molecular Structure Analysis

The InChI code for 4’-Chloro-2’,6’-difluoroacetophenone is 1S/C8H5ClF2O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 . This indicates that the compound consists of a benzene ring with chlorine and fluorine substituents, and a ketone functional group.Physical And Chemical Properties Analysis

4’-Chloro-2’,6’-difluoroacetophenone is a liquid at ambient temperature .科学研究应用

化学合成和反应性

4'-氯-2',6'-二氟苯乙酮已被用作各种化学合成和反应中的前体。它作为二氟卡宾试剂,与苯酚衍生物反应生成芳基二氟甲基醚,为其他二氟甲基化方法提供了环境友好的替代方案 (Zhang、Zheng 和 Hu,2006 年)。在六氢化物-锇配合物存在下,它的反应性也得到了强调,显示了芳香酮中邻位 C-H 键的选择性 C-H 活化 (Barrio、Castarlenas、Esteruelas、Lledós、Maseras 和 Oñate,2001 年)。

光谱研究

已经对像 4-氯-2-溴苯乙酮这样的分子进行了光谱研究,特别是 FT-IR 和 FT-拉曼,以了解它们的结构和光谱数据。此类研究阐明了这些分子的振动频率和几何参数,提供了卤素存在对分子性质影响的见解 (Ramalingam、Anbusrinivasan 和 Periandy,2011 年)。

荧光传感

在荧光传感领域,已经使用 4'-氯-2',6'-二氟苯乙酮衍生物开发了一类比率型 Zn(2+) 传感器,称为 rhodafluor。这些传感器在与 Zn(2+) 结合后量子产率发生显着变化,为生物应用提供了潜在的工具 (Burdette 和 Lippard,2002 年)。

聚合物和材料科学

该化合物还在合成具有增强热稳定性和理想电子特性的新型聚合物中找到了应用。例如,源自 4'-氯-2',6'-二氟苯乙酮的不对称三氟甲基化芳香二胺已被用于生产具有良好热稳定性、溶解性和低介电常数的聚酰亚胺,这与电子和航空航天工业有关 (Bu、Zhang、Li、Li、Gong 和 Yang,2011 年)。

反应分析和机理研究

已经对涉及 4'-氯-2',6'-二氟苯乙酮的化合物的反应机理和结构解析进行了深入研究。这些研究包括分析反应机理、光谱性质以及了解取代基对反应结果的影响,丰富了我们对有机化学和反应动力学的认识 (Ashmore、Bishop、Craig 和 Scudder,2007 年)。

安全和危害

4’-Chloro-2’,6’-difluoroacetophenone is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

1-(4-chloro-2,6-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZAUYYYYPJSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674002 | |

| Record name | 1-(4-Chloro-2,6-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Chloro-2',6'-difluoroacetophenone | |

CAS RN |

1017777-45-5 | |

| Record name | 1-(4-Chloro-2,6-difluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017777-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-2,6-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4'-chloro-2',6'-difluoroacetophenone interact with lipids and what are the downstream analytical benefits?

A1: 4'-Chloro-2',6'-difluoroacetophenone reacts with carbon-carbon double bonds (C=C) present in the fatty acyl tails of lipids through a photochemical reaction known as the Paternò-Büchi (PB) reaction []. This reaction forms a cyclic structure between CDFAP and the lipid molecule. The resulting modified lipid, now larger and more structurally constrained, exhibits a decreased collision cross-section (CCS) during ion mobility spectrometry analysis [].

- Improved separation in complex mixtures: The derivatized lipids shift away from the typically crowded region of ion mobility-mass spectrometry (IM-MS) space occupied by unmodified lipids, leading to better separation and identification of individual lipid species [].

- Enhanced structural information: The added cyclic structure is more readily fragmented during collision-induced dissociation (CID), a common technique in mass spectrometry. The specific fragmentation pattern generated provides valuable information about the location of the original C=C bond within the fatty acyl chain, aiding in lipid structure elucidation [].

Q2: What is the structural characterization of 4'-chloro-2',6'-difluoroacetophenone?

A2: While the provided abstract doesn't list the exact molecular formula or weight, based on its name, we can deduce the following:

Q3: How does 4'-chloro-2',6'-difluoroacetophenone compare to other reagents used for similar applications?

A3: The research highlights that CDFAP demonstrates comparable performance to a trifluorinated acetophenone reagent previously proposed by the Xia group []. Both reagents effectively reduce lipid CCS values and generate informative fragment ions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(3-Methyl-isoxazol-5-yl)-ethyl]-piperidin-4-ol hydrochloride](/img/structure/B1421091.png)

![2',3-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1421110.png)